molecular formula C19H29BO5 B1394055 4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane CAS No. 1210827-51-2

4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane

Cat. No.: B1394055
CAS No.: 1210827-51-2
M. Wt: 348.2 g/mol
InChI Key: QFGHJDSHLFYPPQ-UHFFFAOYSA-N
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Description

4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane is a useful research compound. Its molecular formula is C19H29BO5 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[2-(oxan-2-yloxy)ethoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO5/c1-18(2)19(3,4)25-20(24-18)15-8-10-16(11-9-15)21-13-14-23-17-7-5-6-12-22-17/h8-11,17H,5-7,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGHJDSHLFYPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into dimethylformamide (250 mL), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (10.0 g, 45.5 mmol) and 2-(2-bromoethoxy)tetrahydro-2H-pyran (10.0 g, 45.5 mmol) were dissolved, to which 60% sodium hydride in oil (2.98 g, 68.3 mmol) was added while cooling with ice, followed by stirring for three hours while cooling with ice, and further for 17 hours at room temperature. Ethyl acetate was then added, and excess hydrated sodium was neutralized with 1M hydrochloric acid. Further, water was added and the resulting solution was separated. The resulting organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate, 100:0-70:30, V/V) to give the desired title compound (13.3 g, yield 84%).
[Compound]
Name
hydrated sodium
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10 g
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10 g
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[Compound]
Name
oil
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2.98 g
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reactant
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250 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
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4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
Reactant of Route 3
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4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
Reactant of Route 4
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4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
Reactant of Route 5
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4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
Reactant of Route 6
Reactant of Route 6
4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane

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